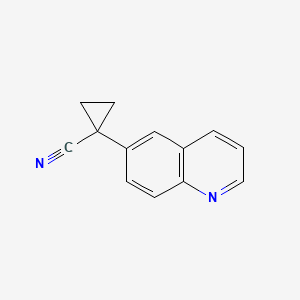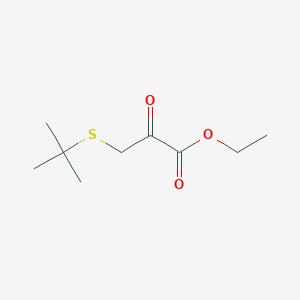
6-ETHYL-QUINOLIN-3-YLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ETHYL-QUINOLIN-3-YLAMINE is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of an amino group at the third position and an ethyl group at the sixth position on the quinoline ring makes this compound a unique and valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-QUINOLIN-3-YLAMINE can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic or basic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents. Additionally, modern green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been employed to produce quinoline derivatives efficiently .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer or Skraup synthesis. These methods are optimized for high yield and purity, often using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-ETHYL-QUINOLIN-3-YLAMINE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
6-ETHYL-QUINOLIN-3-YLAMINE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and agrochemicals .
Mecanismo De Acción
The mechanism of action of 6-ETHYL-QUINOLIN-3-YLAMINE varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In biological imaging, the compound’s fluorescent properties allow it to bind to specific biomolecules, enabling visualization under a microscope .
Comparación Con Compuestos Similares
Quinoline: The parent compound, lacking the amino and ethyl substituents.
2-Aminoquinoline: Similar structure but with the amino group at the second position.
6-Ethylquinoline: Similar structure but without the amino group.
Uniqueness: 6-ETHYL-QUINOLIN-3-YLAMINE is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
6-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h3-7H,2,12H2,1H3 |
Clave InChI |
QGLMRYLOBQWDGE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=CN=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dihydrothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8709877.png)











